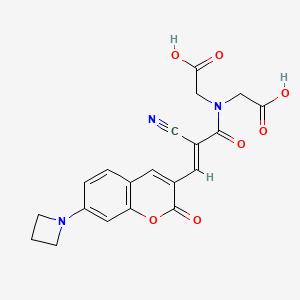
Real Thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Real Thiol is a chemical compound characterized by the presence of a sulfhydryl group (-SH). This molecular arrangement comprises a sulfur atom bonded to a hydrogen atom. Thiols are often referred to as mercaptans due to their ability to capture mercury compounds. The sulfhydryl group is a crucial functional group in organic chemistry, conferring unique properties and reactivities to the molecules that bear it .
Preparation Methods
Synthetic Routes and Reaction Conditions
Real Thiol can be synthesized using various methods. One common method involves the reaction of alkyl halides with sodium hydrosulfide. For instance, bromobutane reacts with sodium hydrosulfide to give butanethiol . Another method involves the use of thiourea as a nucleophilic sulfur source, producing alkylisothiouronium salts, which are then hydrolyzed to thiols .
Industrial Production Methods
In industrial settings, thiols are often produced from olefins and hydrogen sulfide. The addition of hydrogen sulfide to an olefin affords a small yield of thiol, which has the structure predicted by Markovnikov’s rule . This method is widely used due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Real Thiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Thiols can be oxidized to disulfides through treatment with mild oxidants like iodine.
Reduction: Thiols can act as reducing agents due to the presence of the sulfhydryl group.
Substitution: Thiols can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidation, sodium hydrosulfide for nucleophilic substitution, and various oxidants for converting thiols to sulfonic acids .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various thiol derivatives .
Scientific Research Applications
Real Thiol has numerous applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: Thiols are used in the synthesis of various organic compounds, including thioethers and thioesters.
Biology: Thiols play a crucial role in maintaining cellular redox balance and combating oxidative stress.
Industry: Thiols are used in the production of polymers, rechargeable lithium-sulfur batteries, and as odorants in natural gas
Mechanism of Action
The mechanism by which Real Thiol exerts its effects involves the sulfhydryl group, which readily donates electrons, making thiols potent reducing agents. This ability allows thiols to participate in redox reactions, neutralizing reactive oxygen species and protecting cellular components from oxidative damage . Thiols also contribute to the structural integrity of proteins through the formation of disulfide bonds .
Comparison with Similar Compounds
Similar Compounds
Methanethiol: A simple thiol with a strong odor, commonly found in the scent of skunks.
Ethanethiol: Used as an odorant in natural gas.
Cysteine: An amino acid containing a thiol group, playing a pivotal role in protein structure and function.
Uniqueness
Real Thiol is unique due to its high nucleophilicity and ability to form stable disulfide bonds. This property makes it highly valuable in various applications, from pharmaceuticals to industrial processes .
Properties
IUPAC Name |
2-[[(E)-3-[7-(azetidin-1-yl)-2-oxochromen-3-yl]-2-cyanoprop-2-enoyl]-(carboxymethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O7/c21-9-14(19(28)23(10-17(24)25)11-18(26)27)7-13-6-12-2-3-15(22-4-1-5-22)8-16(12)30-20(13)29/h2-3,6-8H,1,4-5,10-11H2,(H,24,25)(H,26,27)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKDTNMOOIIYSL-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C=C(C#N)C(=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C1)C2=CC3=C(C=C2)C=C(C(=O)O3)/C=C(\C#N)/C(=O)N(CC(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2929189.png)
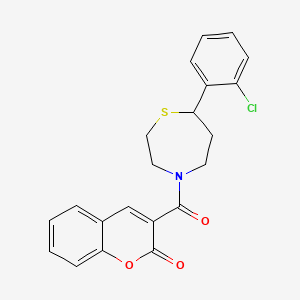

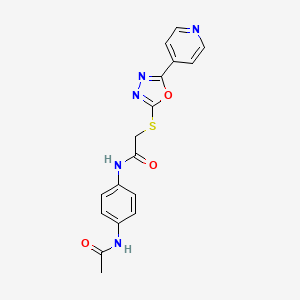
![1-[3-(Benzenesulfonyl)-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B2929195.png)
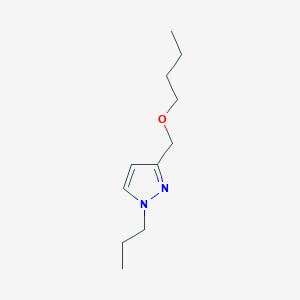
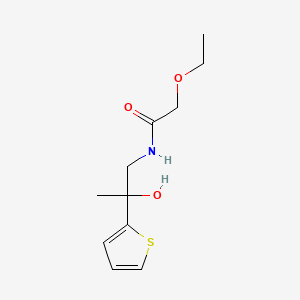
![N-(2,4-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2929199.png)
![N-[(3-methoxythiolan-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2929200.png)
![4-(tert-butyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2929201.png)

![methyl 4-({[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)carbamothioyl]amino}carbonyl)benzoate](/img/structure/B2929208.png)
![2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile](/img/structure/B2929209.png)

